molecular formula C14H24N2O6 B1488113 Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate CAS No. 1259022-54-2

Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate

Cat. No.: B1488113
CAS No.: 1259022-54-2
M. Wt: 316.35 g/mol
InChI Key: XRQLYHSMCYDJQX-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate ( 1259022-54-2) is a specialized synthetic building block primarily valued in medicinal chemistry for the construction of complex macrocyclic compounds. Its core research value lies in its role as a key intermediate in multi-step organic syntheses. This compound has been utilized in the synthesis of novel oxazole-based macrocycles, which have demonstrated significant biological activity. Specifically, such macrocycles have been investigated as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication . Research indicates that macrocycles derived from this scaffold exhibit potent antiviral activity through mechanisms that include virucidal effects and inhibition of viral adsorption and replication . As a reagent, it features a protected amino group (Boc) and a reactive β-ketoester moiety, making it a versatile precursor for further chemical modifications. This product is intended for research and laboratory use only. It is strictly for in vitro studies and is not approved for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O6/c1-7-21-12(19)10(9(3)17)16-11(18)8(2)15-13(20)22-14(4,5)6/h8,10H,7H2,1-6H3,(H,15,20)(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRQLYHSMCYDJQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(=O)C)NC(=O)C(C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The compound is typically synthesized via a peptide coupling reaction between a Boc-protected amino acid derivative and an amino acid ester hydrochloride. The key steps include:

  • Activation of the carboxylic acid group of the Boc-protected amino acid using coupling reagents.
  • Coupling with the amino acid ester hydrochloride in the presence of a base.
  • Purification of the resulting dipeptide ester.

This approach ensures the formation of the amide bond while maintaining the Boc protection on the amino group and the ester functionality intact.

Reagents and Reaction Conditions

The most common reagents and conditions used for the preparation are:

Reagent/Condition Role Typical Amount/Equivalents
HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluorophosphate) Coupling reagent for carboxyl activation 1.5 equivalents
HOBt (1-hydroxybenzotriazole) Additive to suppress racemization and improve coupling efficiency 1.5 equivalents
Triethylamine (Et3N) Base to neutralize acid and facilitate coupling 1-2 equivalents
Boc-protected amino acid (acid form) Substrate for coupling 1 equivalent
Amino acid methyl ester hydrochloride Nucleophile for amide bond formation 1 equivalent
Solvent: Dichloromethane (CH2Cl2) Reaction medium ~10 mL per mmol of acid
Temperature Room temperature (20-25°C) Stirring overnight (12-24 hours)

Procedure Summary:

  • The Boc-protected amino acid is dissolved in dichloromethane.
  • HBTU and HOBt are added to activate the carboxylic acid.
  • Triethylamine is added to neutralize the acid and facilitate coupling.
  • The mixture is stirred for 30 minutes at room temperature.
  • The amino acid methyl ester hydrochloride and additional triethylamine are added.
  • The reaction mixture is stirred overnight at room temperature to complete coupling.

This protocol is adapted from peptide synthesis literature and specific supporting information from recent research on similar dipeptide compounds.

Workup and Purification

After completion of the reaction, the mixture undergoes a standard aqueous workup:

  • Dilution with water.
  • Extraction with dichloromethane (3 times).
  • Sequential washing of the combined organic layers with:
    • Saturated sodium bicarbonate solution (3 × 100 mL).
    • 2 M hydrochloric acid solution (3 × 100 mL).
    • Water (3 × 100 mL).
    • Saturated sodium chloride solution (3 × 100 mL).
  • Drying over anhydrous sodium sulfate.
  • Concentration under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (200–300 mesh), typically using petroleum ether/ethyl acetate (PE/EA) mixtures as eluents to afford the pure dipeptide ester.

Representative Data Table for Preparation Parameters

Step Detail Notes
Starting materials Boc-protected amino acid (5 mmol) e.g., Boc-Ala-OH
Coupling reagents HBTU (7.5 mmol), HOBt (7.5 mmol) 1.5 equiv each
Base Triethylamine (5-10 mmol) 1-2 equiv
Solvent Dichloromethane (50 mL) Anhydrous
Reaction time Initial activation: 30 min Room temperature
Coupling: Overnight (12-24 h) Stirring at room temperature
Workup Extraction and washings as above Multiple washes for purity
Purification Flash chromatography on silica gel PE/EA solvent system
Yield Typically 70-85% Depends on substrates and scale

Additional Considerations and Research Findings

  • Protection and Deprotection: The Boc group is stable under the coupling conditions and can be removed later under acidic conditions if needed.
  • Solubility and Storage: The compound is soluble in common organic solvents such as dichloromethane and ethyl acetate. Stock solutions are prepared considering solubility and stability; storage at 2-8°C is recommended, with freezing at -20°C to -80°C for longer-term storage.
  • Alternative Coupling Agents: While HBTU/HOBt is standard, other coupling reagents such as EDCI or DIC with additives like NHS can be used depending on availability and desired reaction kinetics.
  • Racemization Control: Use of HOBt or similar additives is crucial to minimize racemization during coupling, preserving stereochemical integrity.
  • Scale-Up: The procedure is scalable, but care must be taken with stirring efficiency and temperature control to maintain yield and purity.

Biological Activity

Overview

Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate, also known by its CAS number 1259022-54-2, is a complex organic compound classified as an amino acid derivative. This compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in organic synthesis to safeguard amine functionalities during chemical reactions. Its molecular formula is C14H24N2O6C_{14}H_{24}N_{2}O_{6}, and it has a molecular weight of 316.35 g/mol .

The biological activity of this compound primarily involves its role as a derivative of the amino acid glycine. It has been noted for influencing several physiological processes:

  • Hormonal Secretion : The compound is known to enhance the secretion of anabolic hormones, which play crucial roles in muscle growth and recovery.
  • Energy Supply : During exercise, it serves as a fuel source, potentially improving endurance and performance.
  • Cognitive Enhancement : It may enhance mental performance during stress-related tasks, suggesting its utility in cognitive support.
  • Muscle Protection : The compound has properties that help prevent exercise-induced muscle damage, making it valuable for athletes and individuals engaging in rigorous physical activities .

Research Findings

Recent studies have explored the compound's potential applications in various fields, including sports medicine and cognitive enhancement. Here are some key findings:

  • Inhibition of Muscle Damage : Research indicates that this compound can significantly reduce markers of muscle damage post-exercise, suggesting its efficacy as a protective agent in athletic training.
  • Cognitive Function : A study demonstrated that supplementation with this compound improved cognitive performance in tasks requiring sustained attention and memory under stress conditions, highlighting its potential use in enhancing mental acuity during high-pressure situations .
  • Hormonal Effects : The compound has been shown to modulate the levels of anabolic hormones such as testosterone and insulin-like growth factor (IGF), which are critical for muscle anabolism and recovery processes .

Data Table: Summary of Biological Activities

Biological ActivityEffect DescriptionReferences
Hormonal SecretionEnhances anabolic hormone levels
Energy SupplyProvides fuel during exercise
Cognitive EnhancementImproves performance under stress
Muscle Damage PreventionReduces post-exercise muscle damage

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Athletic Performance : In a controlled trial involving athletes, participants who supplemented with this compound demonstrated improved recovery times and reduced muscle soreness compared to a placebo group. The study measured serum biomarkers indicative of muscle damage and inflammation before and after intense training sessions.
  • Cognitive Stress Testing : A double-blind study assessed the cognitive effects of this compound on university students during exam periods. Participants reported enhanced focus and reduced anxiety levels when taking the supplement versus those receiving a placebo.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its uniqueness, the compound is compared to structurally or functionally analogous molecules. Key differentiating factors include functional group composition , reactivity , and applications .

Structural and Functional Group Comparisons

Compound Name Molecular Formula Key Functional Groups Applications Key Differences Reference
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate C₁₄H₂₄N₂O₆ Boc-protected amine, amide, 3-oxobutanoate ester Peptide synthesis, pharmaceutical intermediates Reference compound
Ethyl 2-amino-3-oxobutanoate hydrochloride C₆H₁₂ClNO₃ Free amino group, 3-oxobutanoate ester Precursor for heterocyclic compounds Lacks Boc protection; higher reactivity due to free -NH₂
Ethyl 4-((tert-butoxycarbonyl)amino)-3-oxobutanoate C₁₁H₁₉NO₅ Boc-protected amine, 3-oxobutanoate ester Carboxylic acid protection Positional isomerism (Boc on C4 vs. C2) alters steric effects
Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-3,3-difluoropropanoate C₁₁H₁₉F₂NO₄ Boc-protected amine, difluoropropanoate ester Fluorinated drug candidates Difluoro group enhances metabolic stability
Ethyl 2-benzylidene-3-oxobutanoate C₁₃H₁₄O₃ Benzylidene group, 3-oxobutanoate ester Michael addition substrates Aromatic substituent enables conjugation; lacks amide linkage

Research Findings and Notes

Key Observations

  • Synthetic Flexibility : The Boc group allows selective deprotection under mild acidic conditions, making the compound superior to unprotected analogs in multi-step syntheses .
  • Stability: Storage at -20°C mitigates hydrolysis of the ester and amide bonds, a common issue in analogs like Ethyl 2-acetyl-3-oxobutanoate .

Contradictions and Resolutions

  • Bioactivity Variability : Discrepancies in reported activities of derivatives (e.g., antimicrobial vs. inactive) may stem from differences in assay methodologies. Standardized protocols are recommended for comparative studies .

Q & A

Q. What are the key synthetic routes for preparing Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate, and how are intermediates characterized?

  • Methodological Answer : The compound is synthesized via sequential protection and coupling steps. A common approach involves:

Boc Protection : Reacting a primary amine with di-tert-butyl dicarbonate (Boc anhydride) in a polar solvent (e.g., THF) under basic conditions (e.g., NaHCO₃) to introduce the tert-butoxycarbonyl (Boc) group .

Amide Coupling : Using coupling agents like HATU or EDC with NHS to link the Boc-protected amine to a keto-ester backbone (e.g., ethyl 3-oxobutanoate derivatives) .
Characterization : Intermediates are analyzed via:

  • NMR (¹H/¹³C) to confirm Boc-group integration (e.g., δ ~1.4 ppm for tert-butyl protons).
  • IR Spectroscopy to detect carbonyl stretches (~1700 cm⁻¹ for ester/amide groups) .
  • Mass Spectrometry (ESI-MS) for molecular ion validation .

Q. How do the functional groups in this compound influence its stability during storage and handling?

  • Methodological Answer :
  • Ester Group : Hydrolyzes under acidic/basic conditions or prolonged exposure to moisture. Store at 2–8°C in anhydrous solvents (e.g., ethyl acetate) .
  • Boc Group : Stable at neutral pH but cleaved by strong acids (e.g., TFA) or prolonged heat. Avoid temperatures >40°C .
  • Amide Bond : Resistant to hydrolysis but susceptible to enzymatic degradation. Use protease-free buffers in biological studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity in the final coupling step?

  • Methodological Answer :
  • Solvent Optimization : Use DMF or DCM for better solubility of Boc-protected intermediates .
  • Catalyst Screening : Test HATU vs. DCC for coupling efficiency; HATU typically reduces racemization .
  • Temperature Control : Maintain 0–25°C to minimize side reactions (e.g., ester hydrolysis).
    Example Data :
Coupling AgentSolventTemp (°C)Yield (%)Purity (HPLC)
HATUDMF258598.5
EDC/NHSDCM07295.2
Data derived from analogous procedures .

Q. What analytical strategies resolve discrepancies in NMR data for diastereomeric by-products?

  • Methodological Answer :
  • 2D NMR : Use HSQC and COSY to distinguish diastereomers via coupling constants and spatial correlations .
  • Chiral HPLC : Employ a Chiralpak® column with hexane:isopropanol gradients to separate enantiomers .
  • X-ray Crystallography : Resolve absolute configuration if crystals are obtainable .
    Case Study : A 2021 study reported conflicting δ 4.5–4.7 ppm signals for rotamers; HSQC confirmed axial vs. equatorial Boc-group orientations .

Q. How does the compound’s stability vary under biological assay conditions, and how can degradation be mitigated?

  • Methodological Answer :
  • Stability Profiling : Incubate the compound in PBS (pH 7.4) and cell lysate at 37°C. Monitor degradation via LC-MS at 0, 6, 12, and 24 hours.
  • Mitigation Strategies :
  • Add protease inhibitors (e.g., PMSF) to lysates.
  • Use low-temperature assays (4°C) for short-term experiments.
    Data : Degradation half-life in lysate: ~8 hours vs. >24 hours in PBS .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s reactivity in nucleophilic substitutions?

  • Methodological Answer :
  • Contextual Factors : Reactivity may depend on steric hindrance from the Boc group or solvent polarity. For example:
  • In DMSO, the keto-ester is more electrophilic, favoring nucleophilic attack at the β-carbon .
  • In THF, steric shielding by the Boc group reduces substitution rates .
  • Experimental Replication : Reproduce reactions under standardized conditions (e.g., 1:1 DMSO:THF, 25°C) and compare kinetic data .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate
Reactant of Route 2
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Ethyl 2-(2-((tert-butoxycarbonyl)amino)propanamido)-3-oxobutanoate

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